Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process can be summarized as follows :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Final Steps: The quinazolinone derivatives are further functionalized to introduce the sulfanyl and acetamido groups, followed by esterification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as 2-substituted-4(3H)-quinazolinones.
Thiazole Derivatives: Known for their diverse biological activities.
Cyanoacetamide Derivatives: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate stands out due to its unique combination of the quinazoline core with sulfanyl and acetamido groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19N3O3S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O3S/c1-30-23(29)18-12-6-8-14-20(18)25-21(28)15-31-24-26-19-13-7-5-11-17(19)22(27-24)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
FIJXJAFFJVPSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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